molecular formula C16H15FN2O6S B2990840 3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide CAS No. 895450-22-3

3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide

Cat. No.: B2990840
CAS No.: 895450-22-3
M. Wt: 382.36
InChI Key: JXNWWDWAHGNHFS-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide (CAS: 895450-22-3) is a sulfonamide-based compound with the molecular formula C₁₆H₁₅FN₂O₆S and a molecular weight of 382.362 g/mol . Its structure features a 4-fluorophenylsulfonyl group attached to a propanamide backbone, which is further substituted with a 2-methoxy-4-nitrophenyl moiety. The sulfonyl group enhances hydrogen-bond acceptor capacity, while the nitro and methoxy substituents contribute to electronic and steric effects.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O6S/c1-25-15-10-12(19(21)22)4-7-14(15)18-16(20)8-9-26(23,24)13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNWWDWAHGNHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorophenyl and nitrophenyl groups may also contribute to the compound’s biological activity by interacting with cellular receptors and enzymes. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physicochemical Notes Reference
3-(4-Fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide (Target) C₁₆H₁₅FN₂O₆S 382.36 4-Fluorophenylsulfonyl, 2-methoxy-4-nitrophenyl High polarity due to nitro and sulfonyl groups; potential enzyme inhibition activity.
3-[(4-Chlorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)propanamide C₁₆H₁₅ClN₂O₄S 366.82 4-Chlorophenylsulfanyl (thioether), 2-methoxy-4-nitrophenyl Reduced hydrogen-bonding capacity compared to sulfonyl; increased lipophilicity (logP ~3.2).
3-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide C₁₉H₁₆ClFNO₂ 354.79 5-(4-Chlorophenyl)furan, 4-fluorophenylamide Furan ring introduces π-π stacking potential; moderate logP (~2.8).
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₇H₁₆FN₅O₂ 341.34 Tetrazole ring, 4-methoxyphenyl, 4-fluorophenylamide Tetrazole enhances metabolic stability; logP ~2.1 due to polar tetrazole.
N-4-Fluorophenyl-3-(4-fluorophenyl)propanamide C₁₅H₁₃F₂NO 284.09 Dual 4-fluorophenyl groups Simplified structure; high lipophilicity (logP ~3.5); limited hydrogen-bonding capacity.

Key Structural and Functional Comparisons

Sulfonyl vs. Sulfanyl Groups :

  • The sulfonyl group in the target compound (electron-withdrawing) increases acidity (pKa ~1–2) and hydrogen-bond acceptor capacity compared to the sulfanyl (thioether) analog . This difference may influence binding to polar enzyme active sites.

Nitro vs. In contrast, the methoxy group (electron-donating) in analogs like increases electron density, favoring hydrophobic interactions.

Heterocyclic Modifications :

  • Compounds with furan (e.g., ) or tetrazole rings (e.g., ) exhibit improved π-π stacking or metabolic stability, respectively. The target compound lacks such motifs but compensates with sulfonyl and nitro groups for polar interactions.

The target’s nitro group may confer unique selectivity toward nitroreductase-expressing systems .

Biological Activity

3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide is a compound of interest due to its potential biological activities. This compound features a sulfonamide functional group, which is known for its diverse pharmacological properties, including antimicrobial and anti-inflammatory effects. The presence of the fluorophenyl and nitrophenyl groups may also contribute to its biological activity through various mechanisms.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H16FNO4S
  • Molecular Weight : 353.37 g/mol

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of sulfonamides have shown selective cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

Case Study: Melanoma Cell Lines

A study focused on a related sulfonamide derivative demonstrated a selective cytotoxic effect on human melanoma cells (VMM917), achieving a 4.9-fold increase in cytotoxicity compared to normal cells. This effect was attributed to the compound's ability to induce cell cycle arrest at the S phase and inhibit melanin production, suggesting potential therapeutic applications in melanoma treatment .

Antimicrobial Activity

Sulfonamide compounds are historically recognized for their antimicrobial properties. The mechanism involves competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for synthesizing folate in bacteria. This leads to impaired bacterial growth and proliferation.

Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling. This could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AnticancerHigh (selective)Induction of apoptosis, cell cycle arrest
AntimicrobialModerate to HighInhibition of folate synthesis in bacteria
Anti-inflammatoryModerateInhibition of pro-inflammatory cytokines

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to targets involved in cancer progression and inflammation, indicating potential for further development as a therapeutic agent.

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